molecular formula C18H16N4O2 B2551721 2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1207024-32-5

2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B2551721
CAS No.: 1207024-32-5
M. Wt: 320.352
InChI Key: CUTMTLGSQUICLV-UHFFFAOYSA-N
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Description

2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is a complex organic compound that features both amide and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-[2-oxo-2-(3-pyrazolidin-3-ylanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(12-19-18(24)13-5-2-1-3-6-13)21-15-8-4-7-14(11-15)16-9-10-20-22-16/h1-8,11,16,20,22H,9-10,12H2,(H,19,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSFTODAFFNMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNC1C2=CC(=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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